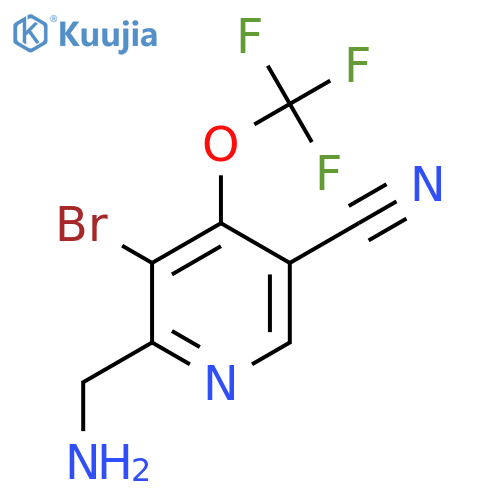Cas no 1803616-98-9 (2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

1803616-98-9 structure
商品名:2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine
CAS番号:1803616-98-9
MF:C8H5BrF3N3O
メガワット:296.044010877609
CID:4798650
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H5BrF3N3O/c9-6-5(2-14)15-3-4(1-13)7(6)16-8(10,11)12/h3H,2,14H2
- InChIKey: FKJSQQBCWLGCDR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C#N)=CN=C1CN)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 290
- トポロジー分子極性表面積: 71.9
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003685-1g |
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine |
1803616-98-9 | 97% | 1g |
$1,596.00 | 2022-04-02 | |
| Alichem | A022003685-500mg |
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine |
1803616-98-9 | 97% | 500mg |
$1,058.40 | 2022-04-02 |
2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1803616-98-9 (2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
